ML239
描述
ML239 是一种强效且选择性地抑制乳腺癌干细胞的抑制剂。 它在靶向癌干细胞,特别是乳腺癌方面显示出显着的疗效,其抑制浓度 (IC50) 为 1.16 微摩尔 。由于其高选择性和效力,该化合物已被确定为一种很有前景的抗癌治疗候选药物。
作用机制
ML239 主要通过激活脂肪酸去饱和酶 2 (FADS2) 发挥作用。这种酶在脂质代谢中起着至关重要的作用,this compound 对它的激活导致选择性抑制乳腺癌干细胞。 此外,this compound 调节核因子-κB (NF-κB) 途径,该途径参与细胞存活和增殖 .
类似化合物:
ML210: 另一种通过不同作用机制抑制癌干细胞的抑制剂。
ML323: 一种具有相似选择性但靶向不同分子途径的化合物。
ML162: 一种相关的化合物,在抑制癌细胞系方面具有可比的功效
This compound 的独特性: this compound 由于其对乳腺癌干细胞的高度选择性和其涉及 FADS2 激活的独特作用机制而脱颖而出。 这种特异性使其成为癌症研究中的宝贵工具,并成为靶向癌症治疗的潜在候选药物 .
生化分析
Biochemical Properties
ML239 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been shown to differentially regulate five genes (ATP6V0C, PKM2, PPDPF, RPL23, and SERINC2) in HMLE_sh_GFP after treatment . These interactions play a crucial role in its function as an inhibitor of breast cancer stem cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It is selectively toxic toward certain cell lines, including HMLE_sh_ECad, HMLE_Twist, and the breast cancer line, MDA-MB-231 . It influences cell function by altering gene expression in the NF-κB pathway in the HMLE_sh_ECad line .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is believed that this compound most likely acts through activation of fatty acid desaturase 2 (FADS2) .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
准备方法
合成路线和反应条件: ML239 可以通过一个多步过程合成,该过程包括将 2,4,6-三氯苯酚与乙酸酐反应生成 2,4,6-三氯苯基乙酸酯。然后将此中间体与水合肼反应生成 2,4,6-三氯苯基酰肼。 最后一步是将此酰肼与 2-甲酰基吡咯缩合生成 this compound .
工业生产方法: 虽然 this compound 的具体工业生产方法没有得到广泛的记录,但合成通常涉及标准有机合成技术,例如回流、蒸馏和结晶。 该过程可扩展,并可适应制药生产设施的大规模生产 .
化学反应分析
反应类型: ML239 会发生各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化生成相应的氧化物。
还原: 还原反应可以将 this compound 转换为其还原形式。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 通常使用甲醇钠和叔丁醇钾等亲核试剂.
主要产品:
氧化: 生成氧化物和羟基化衍生物。
还原: 生成具有更少氯原子的还原衍生物。
取代: 生成用不同官能团取代氯原子的取代衍生物.
科学研究应用
ML239 具有广泛的科学研究应用,包括:
化学: 用作研究化学反应和机理的工具化合物。
生物学: 用于细胞研究,以研究其对癌干细胞和其他细胞系的影响。
医学: 靶向乳腺癌干细胞和其他癌症类型的潜在治疗剂。
相似化合物的比较
ML210: Another inhibitor of cancer stem cells with a different mechanism of action.
ML323: A compound with similar selectivity but targeting different molecular pathways.
ML162: A related compound with comparable efficacy in inhibiting cancer cell lines
Uniqueness of ML239: this compound stands out due to its high selectivity for breast cancer stem cells and its unique mechanism of action involving FADS2 activation. This specificity makes it a valuable tool in cancer research and a potential candidate for targeted cancer therapy .
属性
CAS 编号 |
1378872-36-6 |
---|---|
分子式 |
C13H10Cl3N3O2 |
分子量 |
346.6 g/mol |
IUPAC 名称 |
N-(1H-pyrrol-2-ylmethylideneamino)-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C13H10Cl3N3O2/c14-8-4-10(15)13(11(16)5-8)21-7-12(20)19-18-6-9-2-1-3-17-9/h1-6,17H,7H2,(H,19,20) |
InChI 键 |
NVEDPFICKAIHKD-UHFFFAOYSA-N |
SMILES |
C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
手性 SMILES |
C1=CNC(=C1)/C=N\NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
规范 SMILES |
C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
外观 |
Assay:≥98%A crystalline solid |
同义词 |
(2E)-2-(1H-Pyrrol-2-ylmethylene)hydrazide 2-(2,4,6-trichlorophenoxy)-acetic Acid; CID-49843203 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of ML239?
A1: this compound has shown potent and selective inhibitory activity against breast cancer stem cell-like cells (CSCs) []. While the exact target remains under investigation, gene expression studies indicate this compound alters gene expression within the NF-κB pathway in CSCs [].
Q2: How does this compound impact the NF-κB pathway in breast cancer stem cells?
A2: Research suggests that this compound treatment leads to altered gene expression patterns within the NF-κB pathway specifically in breast CSC-like cells, but not in isogenic control cell lines []. This suggests a targeted effect on this pathway, which is often dysregulated in cancer. Further research is needed to elucidate the precise mechanism of action.
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research excerpts do not disclose the exact molecular formula and weight of this compound.
Q4: Is there any spectroscopic data available for characterizing this compound?
A4: The provided research snippets do not offer specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound.
Q5: What is the dissolution rate of this compound?
A5: The provided research does not delve into the specific dissolution rate of this compound. Understanding its dissolution profile is crucial for potential pharmaceutical applications, as it influences the rate and extent of drug absorption.
Q6: Has this compound been incorporated into any specific formulations, and if so, what are their applications?
A6: The provided research excerpts do not mention specific formulations developed for this compound or their potential applications. Formulating a compound is crucial for optimizing its delivery, stability, and ultimately its therapeutic efficacy.
Q7: How do structural modifications of the this compound scaffold influence its biological activity?
A7: Research on this compound analogs, particularly those with variations in the acyl hydrazone scaffold, revealed a range of potencies against breast CSCs, from 790 nM to inactive []. This suggests that even minor structural alterations can significantly impact its activity and highlights the importance of SAR studies in optimizing drug candidates.
Q8: Does this compound exhibit any catalytic properties?
A8: The available research does not present any evidence of this compound possessing catalytic activity. The focus has primarily been on its potential as an inhibitor of cancer cell growth.
Q9: Have there been any computational studies conducted on this compound, such as molecular docking or QSAR modeling?
A9: The provided research excerpts do not mention any computational studies performed on this compound. Employing computational methods could offer insights into its interactions with potential targets, predict the effects of structural modifications, and guide further optimization efforts.
Q10: What is known about the toxicity profile of this compound?
A10: While this compound demonstrated selectivity for breast CSCs over certain control cell lines, comprehensive toxicological data are not provided in the research excerpts []. Rigorous toxicity studies are essential for assessing the safety profile of any potential therapeutic compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。